BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Ethynyl-1,1'-biphenyl physical and chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethynyl-1,1"-biphenyl!

Cat. No.: B1281427

An In-depth Technical Guide to 3-Ethynyl-1,1'-
biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl backbone substituted
with a terminal alkyne group at the 3-position. This molecule holds significant interest for
researchers in medicinal chemistry and materials science due to the versatile reactivity of the
ethynyl group, which can be readily modified through various chemical transformations. The
rigid biphenyl scaffold provides a defined three-dimensional structure, making it an attractive
building block for the design of novel therapeutic agents and functional organic materials. This
technical guide provides a comprehensive overview of the physical and chemical properties,
synthesis, and potential applications of 3-Ethynyl-1,1'-biphenyl.

Physical and Chemical Properties

While specific experimental data for the melting and boiling points of 3-Ethynyl-1,1'-biphenyl
are not readily available in the literature, its physical state is described as a solid or liquid. As
with other biphenyl derivatives, it is expected to be sparingly soluble in water but should exhibit
good solubility in common organic solvents such as dichloromethane and toluene.[1] For
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optimal stability, it is recommended to store the compound sealed in a dry environment at 2-
8°C.[2]

Table 1: Physical and Chemical Properties of 3-Ethynyl-1,1'-biphenyl

Property Value Source(s)
CAS Number 58650-11-6

Molecular Formula Ci4H10

Molecular Weight 178.23 g/mol

IUPAC Name 3-ethynyl-1,1'-biphenyl

Physical Form Solid or liquid

Storage Temperature 2-8°C, sealed in dry conditions  [2]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of
3-Ethynyl-1,1'-biphenyl. While a dedicated public spectrum for this specific isomer is not
readily available, typical chemical shifts for the constituent functional groups can be predicted.

H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet
pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine protons of
the biphenyl rings. A characteristic singlet for the acetylenic proton should appear further
upfield, typically in the range of 3.0-3.5 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 14 carbon
atoms. The two sp-hybridized carbons of the ethynyl group are expected to resonate in the
region of 70-90 ppm. The aromatic carbons will appear in the downfield region of approximately
120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption
bands. A sharp, weak absorption around 3300 cm~! is indicative of the C-H stretch of the
terminal alkyne. The C=C triple bond stretch will appear as a weak to medium band in the
2100-2140 cm~1 region. Aromatic C-H stretching vibrations are expected above 3000 cm™1,
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and C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm~1
range.

Synthesis and Reactivity

The primary method for the synthesis of 3-Ethynyl-1,1'-biphenyl is the Sonogashira cross-
coupling reaction. This palladium-catalyzed reaction provides an efficient means of forming a
carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Experimental Protocol: Synthesis via Sonogashira
Coupling

A plausible synthetic route involves the coupling of 3-bromobiphenyl with a protected acetylene
source, such as ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromobiphenyl with Ethynyltrimethylsilane
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Caption: Sonogashira coupling of 3-bromobiphenyl.

Procedure:

e To a degassed solution of 3-bromobiphenyl in a suitable solvent such as tetrahydrofuran
(THF) or N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPhs)2Cl2), a
copper(l) co-catalyst (e.g., Cul), and a base (e.qg., triethylamine or diisopropylamine).
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Add ethynyltrimethylsilane to the reaction mixture.

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is
complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with
water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford 3-
((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Step 2: Deprotection of the Trimethylsilyl Group
Caption: Deprotection to yield the final product.
Procedure:

Dissolve the purified 3-((trimethylsilyl)ethynyl)-1,1'-biphenyl in a mixture of methanol and a
suitable co-solvent if necessary.

Add a mild base, such as potassium carbonate, to the solution.

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or
GC-MS).

Remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl
acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude product.
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» Further purification by column chromatography or recrystallization may be necessary to
obtain pure 3-Ethynyl-1,1'-biphenyl.

Chemical Reactivity

The chemical reactivity of 3-Ethynyl-1,1'-biphenyl is dominated by the terminal alkyne and the
aromatic biphenyl system.

» Reactions of the Alkyne: The terminal alkyne is a versatile functional group that can undergo
a variety of transformations:

o Sonogashira Coupling: The terminal alkyne can be further functionalized by coupling with
various aryl or vinyl halides.[3]

o Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-
alkyne cycloaddition (CUAAC) reactions to form triazoles, a common linkage in medicinal
chemistry.

o Addition Reactions: The triple bond can undergo addition reactions with halogens,
hydrogen halides, and water (hydration), typically in the presence of a catalyst.[4]

o Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various
cycloaddition reactions.

o Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong
base to form a powerful nucleophile, an acetylide, which can then react with various
electrophiles.[5]

» Reactions of the Biphenyl Ring System: The biphenyl rings can undergo electrophilic
aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.
The directing effects of the ethynyl group and the other phenyl ring will influence the position
of substitution.

Applications in Drug Development and Research

While specific biological activities of 3-Ethynyl-1,1'-biphenyl are not extensively documented,
the ethynylphenyl moiety is a recognized pharmacophore in numerous biologically active
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compounds. The ethynyl group can act as a key binding element, extending into hydrophobic
pockets of target proteins. Biphenyl derivatives, in general, have shown a wide range of
pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

The versatility of the ethynyl group allows for its use as a synthetic handle to construct more
complex molecules with potential therapeutic applications. For instance, derivatives of N-(3-
ethynylphenyl)quinazoline have been investigated as anti-cancer agents.[7] The biphenyl
scaffold itself is a privileged structure in drug discovery, and its combination with the reactive
ethynyl group makes 3-Ethynyl-1,1'-biphenyl a valuable starting material for the synthesis of
novel enzyme inhibitors and receptor ligands.[8]

Conclusion

3-Ethynyl-1,1'-biphenyl is a versatile building block with significant potential in organic
synthesis, medicinal chemistry, and materials science. Its synthesis is readily achievable
through well-established methods like the Sonogashira coupling. The presence of the reactive
ethynyl group on the rigid biphenyl scaffold allows for a wide array of chemical modifications,
making it an attractive starting point for the development of novel compounds with desired
chemical and biological properties. Further research into the specific biological activities of 3-
Ethynyl-1,1'-biphenyl and its derivatives is warranted to fully explore its potential in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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